(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, also known as 3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, is a compound of significant interest in organic chemistry due to its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound falls under the category of acrylic acids, characterized by the presence of a vinyl group adjacent to a carboxylic acid functional group. The molecular formula for this compound is C10H7F3O3, and it has a molecular weight of approximately 232.16 g/mol .
This compound can be sourced from various chemical suppliers and is classified as an acrylic acid derivative. It is particularly notable for its trifluoromethoxy substituent, which enhances its reactivity and potential applications in pharmaceuticals and agrochemicals. The trifluoromethoxy group is known to influence the biological activity of compounds, making them suitable for various scientific applications .
The synthesis of (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid has been explored through several methods, primarily involving palladium-catalyzed reactions. One effective approach is the Mizoroki-Heck reaction, where aryl iodides react with 2-(trifluoromethyl)acrylic acids in the presence of a palladium catalyst and silver(I) additive. This method has been shown to yield diverse methyl and tert-butyl 3-aryl-2-(trifluoromethyl)acrylates, which can subsequently be converted into acrylic acids .
The typical reaction conditions include using solvents such as 1,2-dichlorobenzene at elevated temperatures (around 110 °C) for extended periods (up to 20 hours). The reaction setup often involves an inert atmosphere to prevent oxidation and side reactions. Purification of the final product is usually achieved through flash chromatography .
The molecular structure of (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid features a phenyl ring substituted with a trifluoromethoxy group at one position and a vinyl group connected to a carboxylic acid at another. The structural representation can be summarized by its SMILES notation: C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F
.
(E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid can undergo various chemical reactions typical of acrylic acids, including esterification, polymerization, and nucleophilic additions. The presence of the trifluoromethoxy group enhances its reactivity towards electrophiles, making it suitable for further transformations in synthetic organic chemistry.
For example, the compound can participate in decarboxylative cross-coupling reactions when treated with bases in the presence of transition metal catalysts. These reactions are valuable for constructing complex molecular architectures in pharmaceutical development .
The mechanism of action for (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid primarily involves its interaction with biological targets through electrophilic attack facilitated by the trifluoromethoxy group. This characteristic allows it to modulate biological pathways effectively.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, leading to increased bioavailability in pharmacological applications . Studies have shown that such compounds can act as inhibitors or modulators of specific enzymes or receptors due to their unique electronic properties.
Relevant data include melting points, boiling points, and spectral data confirming its structure through techniques like nuclear magnetic resonance spectroscopy .
(E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid finds applications primarily in:
The Ramberg-Bäcklund reaction (RBR) has emerged as a powerful tool for constructing (E)-vinyl scaffolds with electron-withdrawing groups. Recent work demonstrates its application for synthesizing trifluoromethoxy-substituted acrylonitrile analogs, which serve as precursors to acrylic acids. Key findings include:
Table 1: Stereoselectivity in RBR of Sulfonyl Acetonitriles
Sulfone Substituent | Yield (%) | E/Z Ratio | Key Observation |
---|---|---|---|
Phenyl (1a) | 85 | 86:14 | Optimal base = DBU |
4-tert-Butylphenyl (1c) | 88 | 82:18 | Electron-donating group enhances yield |
4-NO₂-phenyl (1e) | 49 | 82:18 | Polymerization side reactions |
2-Methylbenzyl (1f) | 22 | 73:27 | Steric hindrance reduces selectivity |
Indolyl (1m) | 38 | 65:35 | N-Mesyl group impacts kinetics |
Palladium-catalyzed transformations enable direct functionalization of acrylic acid scaffolds:
Late-stage introduction of the -OCF₃ group minimizes exposure to harsh fluorination conditions:
Table 2: Trifluoromethoxy Introduction Strategies
Method | Reagents | Yield Range | Limitations |
---|---|---|---|
Electrophilic TFMO transfer | F⁺ reagents (e.g., Selectfluor™) | 40–75% | Over-oxidation side products |
O-Aryltrifluoromethane synthesis | CuI/aryl boronic acids | 60–85% | Requires pre-halogenated arenes |
Diazonium salt fluorination | NaOCF₃/Cu catalysis | 55–80% | Diazonium stability issues |
Solvent-free microwave irradiation dramatically accelerates key steps in acrylic acid synthesis:
Critical side reactions and mitigation strategies include:
Table 3: Byproducts and Mitigation in Key Reactions
Reaction | Major Byproducts | Optimization Strategy | Yield Improvement |
---|---|---|---|
Ramberg-Bäcklund olefination | Polyacrylates, α-halo sulfones | Reduce DBU (0.8 equiv), add BHT (0.1 equiv) | 49% → 74% (nitroaryl system) |
Glycidyl ether ring-opening | Regioisomeric adducts, epoxide oligomers | Use 1.5 equiv epoxide, T < 120°C | 21% → 49% (haloimidazole) |
Solvent-free Knoevenagel | Enol tautomers, dehydrated products | Hydrate clay supports, limit MW time | 65% → 89% (β-ketoester) |
Concluding Remarks
The synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid leverages stereoselective olefination, transition-metal catalysis, and green activation techniques. Key advances include RBR for (E)-control, solvent-free microwave acceleration, and innovative -OCF₃ incorporation. Remaining challenges involve suppressing polymerization in electron-poor systems and scaling continuous-flow MW protocols. These methodologies establish a blueprint for synthesizing complex fluorinated acrylic acids with pharmaceutical and materials applications.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0